molecular formula C6H12NaO3 B1343604 Sodium 6-hydroxyhexanoate CAS No. 5299-61-6

Sodium 6-hydroxyhexanoate

Cat. No.: B1343604
CAS No.: 5299-61-6
M. Wt: 155.15 g/mol
InChI Key: RECSGXMAOMHKMW-UHFFFAOYSA-N
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Description

Sodium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11NaO3. It is the sodium salt of 6-hydroxyhexanoic acid and is known for its applications in various fields, including polymer chemistry and biochemistry. The compound is characterized by its white powder form and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxyhexanoate can be synthesized through the hydrolysis of ε-caprolactone. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-enzyme cascade reactions. For example, whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase are used to convert cyclohexanol to 6-hydroxyhexanoic acid, which is then neutralized to form this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to adipic acid.

    Reduction: It can be reduced to 1,6-hexanediol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 6-hydroxyhexanoate is a chemical compound with diverse applications in scientific research, particularly in metabolic studies and organic synthesis. It exists as a sodium salt of 6-hydroxycaproic acid.

Chemical Structure and Properties
this compound has the molecular formula C6H11NaO3C_6H_{11}NaO_3. Key features and properties include:

  • Molecular Weight The molecular weight is approximately 160.177 g/mol.
  • Deuterated Forms Deuterated versions, such as this compound-3,3,4,4,5,5-d6, are used in nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name for the deuterated compound is sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate.

Scientific Research Applications

This compound and its derivatives are utilized across various scientific disciplines:

  • Metabolic Pathway Tracing Deuterated forms of the compound are used as tracers to elucidate pathways involving fatty acid metabolism.
  • Organic Synthesis It serves as an intermediate in the preparation of polymers and specialty chemicals.
  • Biochemical Studies The compound is studied for its role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
  • Pharmaceutical Research It is investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties The compound may disrupt bacterial cell membranes, leading to antimicrobial effects. It can also inhibit key metabolic enzymes, supporting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects It has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Related Research

  • Production of Poly(hydroxybutyrate-co-hydroxyhexanoate) Studies have explored the production of poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)], which has applications in biomedical fields due to its mechanical, thermal, and biocompatible properties . The synthesis of HHx is triggered by the presence of hexanoate in specific bacterial environments, such as Rhodospirillum rubrum .
  • Herb and Spice Extracts Research on herb extracts, though not directly involving this compound, demonstrates the antimicrobial potential of various natural compounds, which is a related area of interest . For example, extracts from Scutellaria and honeysuckle have shown strong antimicrobial effects .
  • Sandalwood Album Oil in Dermatology Sandalwood album oil, with anti-inflammatory, anti-microbial, and anti-proliferative properties, shows promise in treating skin conditions, highlighting the broader interest in bioactive compounds for medical applications .

Mechanism of Action

The mechanism of action of sodium 6-hydroxyhexanoate involves its conversion to 6-hydroxyhexanoic acid in aqueous solutions. This compound can then participate in various biochemical pathways:

Comparison with Similar Compounds

  • Sodium 4-hydroxy-2-methylbutyrate
  • Sodium 5-hydroxyvalerate
  • Sodium 6-hydroxyhexanoate

Comparison:

This compound stands out due to its longer carbon chain and its versatility in various chemical reactions and applications.

Biological Activity

Sodium 6-hydroxyhexanoate, the sodium salt of 6-hydroxyhexanoic acid, is a compound with significant biological activity, particularly in microbial systems. It plays a crucial role in various biochemical processes, notably in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by numerous microorganisms. This article delves into the biological activity of this compound, discussing its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C6_6H11_{11}NaO3_3
  • Molecular Weight : Approximately 154.14 g/mol
  • CAS Number : 5299-61-6

This compound primarily targets enzymes involved in the multi-enzyme cascade reaction for synthesizing 6-hydroxyhexanoic acid. The compound interacts sequentially with its targets:

  • Conversion of Cyclohexanol : Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase.
  • Enzymatic Interactions : It influences enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs.
  • Cellular Effects : The compound affects cellular processes, including gene expression and metabolism, enhancing the robustness of non-PHA-producing microorganisms by facilitating PHA production.

Biological Activity and Applications

This compound exhibits several biological activities:

  • Microbial Metabolism : It is involved in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme reactions. Studies have shown that it enhances microbial processes aimed at producing PHAs .
  • Biopolymer Synthesis : As a monomer in PHA synthesis, this compound contributes to the properties and applications of biodegradable materials .
  • Pharmacokinetics : Environmental factors such as pH and temperature can influence its stability and efficacy during biological processes.

Case Studies and Research Findings

  • Microbial Utilization : Research has demonstrated that alkane-utilizing strains of Pseudomonas spp. can omega-oxidize hexanoate and 6-hydroxyhexanoate into adipic acid with significant yields. This highlights the compound's role as a substrate for microbial metabolism .
  • Enzyme Kinetics : Studies using knockout cell lines have shown that specific acyl-CoA dehydrogenases (ACAD10 and ACAD11) metabolize shorter-chain hydroxy fatty acids, indicating the compound's involvement in fatty acid β-oxidation pathways .
  • Polymer Chemistry Applications : this compound is utilized in scientific research for studying enzyme kinetics and mechanisms, as well as in drug delivery systems due to its biocompatibility .

Comparative Analysis

The following table summarizes the structural similarities between this compound and related compounds:

Compound NameMolecular FormulaSimilarityUnique Features
Ethyl 6-hydroxyhexanoateC8_8H16_{16}O3_3HighAn ester form with different solubility properties
Hexanoic AcidC6_6H12_{12}OModerateA saturated fatty acid without a hydroxyl group
Caproic AcidC6_6H12_{12}OModerateKnown for its unpleasant odor; used in flavoring
Sodium CaprateC10_10H19_{19}NaOModerateA sodium salt used as an emulsifier

Properties

CAS No.

5299-61-6

Molecular Formula

C6H12NaO3

Molecular Weight

155.15 g/mol

IUPAC Name

sodium;6-hydroxy-6-oxohexan-1-olate

InChI

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);

InChI Key

RECSGXMAOMHKMW-UHFFFAOYSA-N

SMILES

C(CCC(=O)[O-])CCO.[Na+]

Canonical SMILES

C(CCC(=O)O)CCO.[Na]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred reaction vessel equipped with a thermometer and a pH electrode were added 17.1 g of 6-hexanolactone, 16 g of water, and 24 g of a 25 wt % aqueous NaOH solution. The mixture was stirred for 30 min while cooling down slowly. The sodium 6-hydroxyhexanoate solution formed was cooled to 4° C. and to this solution 70 mg of N-methylmorpholine was added. Then, 16.2 g of isopropyl chloroformate was added in 2 min. The reaction mixture was stirred for 90 min at 10° C. Chloroformate level in the organic layer was low and mixed anhydride was formed according to analysis by FT-IR. The water layer was separated and 19.3 g of a 70 wt % aqueous tert-butyl hydroperoxide solution (ex Lyondell) was added. With stirring, 0.5 g of Na2CO3 was added and 12.5 g of a 25 wt % aqueous NaOH solution was dosed in 20 min at 10° C. The reaction mixture was stirred for 60 min at 10° C. For a fast layer separation some water and diethyl ether were added. The water layer was separated and the organic layer was extracted with an aqueous sodium sulfite solution in order to reduce all hydroperoxide present. The organic layer was washed with an aqueous NaHCO3 solution to a neutral pH and the product was dried over MgSO4. After removal of the ether in vacuum at 20° C. a colourless liquid was obtained with a perester content of 92% in a yield of 62% based on the starting chloroformate.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
solvent
Reaction Step One
Name
sodium 6-hydroxyhexanoate
Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 20 mL (0.18 mmol) epsilon-caprolactone in 100 mL methanol is added 36 mL of 5N sodium hydroxide and the resulting mixture is heated at reflux for 8 hours. The solvent is evaporated and the residue is taken up in 200 mL ethanol. The precipitate is collected and the filtrate is evaporated. The residue is suspended in 50 mL ethanol and 300 mL ether is added. The precipitate is filtered off and combined with the earlier precipitate to obtain 6-hydroxyhexanoic acid sodium salt.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
6-hydroxyhexanoic acid sodium salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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